molecular formula C16H13ClN2O4S B15210113 Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B15210113
M. Wt: 364.8 g/mol
InChI Key: APPASVJKOBTTGA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines a pyrrolo[2,3-b]pyridine core with a phenylsulfonyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolo[2,3-b]pyridine core may also play a role in binding to specific sites on proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole core instead of pyrrolo[2,3-b]pyridine.

    Ethyl 4-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate: Contains an indole core.

    Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Different positioning of the nitrogen atom in the pyridine ring.

Uniqueness

Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H13ClN2O4S/c1-2-23-16(20)14-10-12-13(17)8-9-18-15(12)19(14)24(21,22)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

APPASVJKOBTTGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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